molecular formula C12H21NO4 B153367 tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 433683-01-3

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B153367
CAS No.: 433683-01-3
M. Wt: 243.3 g/mol
InChI Key: OBEQVSYPZVGBHL-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: is a chemical compound with the molecular formula C12H21NO4 . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its oxazolidine ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(1-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with acetyl chloride in the presence of a base such as N,N-diisopropylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (213 K to 228 K) to ensure the stability of the intermediate and final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
  • tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Comparison: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQVSYPZVGBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616209
Record name tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433683-01-3
Record name tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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